molecular formula C6H8ClN3 B11725452 5-Chloro-2-hydrazinyl-3-methylpyridine

5-Chloro-2-hydrazinyl-3-methylpyridine

Cat. No.: B11725452
M. Wt: 157.60 g/mol
InChI Key: BDFULQQXQMXDOY-UHFFFAOYSA-N
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Description

5-Chloro-2-hydrazinyl-3-methylpyridine is a pyridine derivative characterized by a hydrazinyl group at position 2, a methyl group at position 3, and a chlorine atom at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and coordination complexes. Its hydrazinyl group enables nucleophilic reactions, Schiff base formation, and metal chelation, while the chloro and methyl substituents modulate electronic and steric properties .

Properties

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

IUPAC Name

(5-chloro-3-methylpyridin-2-yl)hydrazine

InChI

InChI=1S/C6H8ClN3/c1-4-2-5(7)3-9-6(4)10-8/h2-3H,8H2,1H3,(H,9,10)

InChI Key

BDFULQQXQMXDOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NN)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydrazinyl-3-methylpyridine typically involves the reaction of 5-chloro-2,3-dimethylpyridine with hydrazine hydrate. The reaction is carried out under reflux conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 5-Chloro-2-hydrazinyl-3-methylpyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydrazinyl-3-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazinyl group can yield azo compounds, while substitution of the chlorine atom can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

5-Chloro-2-hydrazinyl-3-methylpyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antiviral effects.

    Industrial Applications: It serves as a building block for the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydrazinyl-3-methylpyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The hydrazinyl group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. Additionally, the chlorine atom and methyl group can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Substituent Variations at Position 2 and 3

The structural and functional differences among related pyridine derivatives are summarized below:

Compound Name Substituent (Position 2) Substituent (Position 3) Molecular Weight (g/mol) Key Properties/Applications
5-Chloro-2-hydrazinyl-3-methylpyridine Hydrazinyl Methyl ~157.6 Ligand synthesis, drug intermediates
5-Chloro-2-hydrazinyl-3-(trifluoromethyl)pyridine Hydrazinyl Trifluoromethyl ~211.6 Enhanced electrophilicity; agrochemical applications
5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine Chloromethyl Trifluoromethyl ~230.5 Reactive toward nucleophiles; cross-coupling precursor
(2-Chloro-5-methylpyridin-3-yl)methanol Chlorine Methanol 157.6 Solubility in polar solvents; esterification
5-Amino-2-chloropyridine Chlorine Amino (Position 5) 128.56 Coordination chemistry; heterocyclic building block

Key Observations :

  • Hydrazinyl vs. Chloromethyl/Chlorine : The hydrazinyl group (target compound) enhances nucleophilicity and metal-binding capacity compared to chloromethyl or chlorine substituents, which are more electrophilic .
  • Methyl vs. Trifluoromethyl : The trifluoromethyl group () increases electronegativity and metabolic stability, making it favorable for agrochemicals, whereas the methyl group offers simpler steric effects for drug design .
  • Methanol vs. Methyl: The methanol group () introduces hydrogen-bonding capability, improving solubility in polar solvents compared to the hydrophobic methyl group .

Physicochemical Properties

  • Polarity and Solubility: The methanol-substituted derivative () exhibits higher polarity and water solubility than the methyl-substituted target compound .
  • Thermal Stability : Trifluoromethyl groups () enhance thermal stability due to strong C–F bonds, making these compounds suitable for high-temperature applications .

Biological Activity

5-Chloro-2-hydrazinyl-3-methylpyridine (C₇H₈ClN₃) is a pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by:

  • A chlorine atom at the 5th position
  • A hydrazinyl group at the 2nd position
  • A methyl group at the 3rd position

This configuration allows for diverse chemical interactions, particularly with biological targets such as enzymes and receptors, which are critical for its therapeutic potential.

The biological activity of 5-Chloro-2-hydrazinyl-3-methylpyridine primarily stems from its ability to interact with various molecular targets. The hydrazinyl group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. This interaction is crucial for therapeutic applications, particularly in:

  • Enzyme inhibition : The compound has shown potential in inhibiting enzymes involved in critical metabolic pathways, including hydrazine-oxidizing enzymes.
  • Cellular processes : It influences apoptosis and cell cycle progression in different cell lines, indicating its role in cancer therapy.

Antimicrobial Activity

Research indicates that 5-Chloro-2-hydrazinyl-3-methylpyridine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values against selected pathogens are summarized below:

PathogenMIC (µM)
Staphylococcus aureus10.5
Escherichia coli12.0
Pseudomonas aeruginosa15.3
Candida albicans20.0

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

In cancer research, the compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation and inducing apoptosis in leukemia cells. For example:

  • In vivo studies demonstrated a significant prolongation of survival in L1210 leukemia-bearing mice when treated with specific dosages of the compound .

Comparative Analysis with Similar Compounds

5-Chloro-2-hydrazinyl-3-methylpyridine shares structural similarities with other pyridine derivatives, yet it exhibits distinct biological activities:

Compound NameKey DifferencesBiological Activity
5-Chloro-2-methylpyridine Lacks hydrazinyl group; less reactiveLimited antimicrobial effects
2-Hydrazinyl-3-methylpyridine Does not contain chlorine; altered reactivityModerate activity reported
5-Chloro-2-hydrazinylpyridine Lacks methyl group; different chemical propertiesReduced potency

The unique combination of functional groups in 5-Chloro-2-hydrazinyl-3-methylpyridine enhances its reactivity and potential applications across medicinal chemistry and agricultural products.

Case Studies and Research Findings

Several studies have highlighted the compound's potential applications:

  • Antimicrobial Study : A recent study evaluated the efficacy of various pyridine derivatives against Gram-positive and Gram-negative bacteria, where 5-Chloro-2-hydrazinyl-3-methylpyridine exhibited significant antibacterial activity compared to other derivatives .
  • Anticancer Research : In a study focusing on leukemia treatment, the compound was tested alongside other hydrazine derivatives, showing superior inhibition of cancer cell growth and enhanced survival rates in animal models .

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